molecular formula C14H24Cl2N2 B173731 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride CAS No. 198895-75-9

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride

Cat. No. B173731
M. Wt: 291.3 g/mol
InChI Key: OUUBEWUKQRNVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” is a solid substance with a molecular weight of 441.44 . It’s stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

There’s a study that describes a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine, which involves the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) .


Molecular Structure Analysis

The compound “1-Chloro-3-phenylpropane” has a molecular weight of 154.64 and its linear formula is C6H5(CH2)3Cl . Another compound, “3-Phenylpropanol”, has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .


Chemical Reactions Analysis

A computational study of the chemistry of 3-Phenylpropyl radicals indicates that cyclization is generally the more important of these reactions, with exceptions where fragmentation yields highly stabilized benzylic species .


Physical And Chemical Properties Analysis

The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” is a solid substance stored in an inert atmosphere at 2-8°C . The compound “1-Chloro-3-phenylpropane” has a refractive index n20/D 1.521 (lit.), boiling point 219°C (lit.), and density 1.08 g/mL at 25°C (lit.) .

Safety And Hazards

The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” has safety information pictograms GHS07, with hazard statements H302-H315-H319-H335 . For “3-Phenyl-1-propanol”, it’s advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .

properties

IUPAC Name

1-(3-phenylpropyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUBEWUKQRNVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride

Synthesis routes and methods

Procedure details

To 5.41 g (5.41 g (16.99 mmol.) of tert-butyl 4-(3-phenylpropan-1-yl)-2,3,5,6-tetrahydro-7H-1,4-diazepine-1-carboxylate was added, at room temperature, 5 ml (60 mmol.) of 12N hydrochloric acid. The mixture was stirred for 2 hours. To the reaction system was added ethanol, then the solvent was distilled off under reduced pressure to give the object compound as a pale yellow amorphous product. The yield was 5.65 g (100%).
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.